6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane
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Overview
Description
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane is a spirocyclic compound featuring a unique structural motif. The spiro[3.3]heptane core is known for its non-coplanar exit vectors, making it a valuable scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the azidomethyl and phenyl groups. Key steps may include cyclization reactions under basic conditions and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more stable intermediates and efficient purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: Conversion of the azide group to other functional groups.
Reduction: Reduction of the azide group to an amine.
Substitution: Nucleophilic substitution reactions at the azidomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like m-chloroperbenzoic acid for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields the corresponding amine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical applications, including drug conjugation and biorthogonal labeling .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in medicinal chemistry.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in drug discovery.
Uniqueness
6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane is unique due to its combination of the spirocyclic core with an azidomethyl group, providing distinct reactivity and potential for diverse applications in chemical synthesis and biomedical research .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
6-(azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C13H15N3O/c14-16-15-8-13(11-4-2-1-3-5-11)6-12(7-13)9-17-10-12/h1-5H,6-10H2 |
InChI Key |
ZJIHOSZKLUXXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CN=[N+]=[N-])C3=CC=CC=C3)COC2 |
Origin of Product |
United States |
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